molecular formula C15H10N2O2 B12910834 4-Benzoylphthalazin-1(2H)-one CAS No. 105702-06-5

4-Benzoylphthalazin-1(2H)-one

Cat. No.: B12910834
CAS No.: 105702-06-5
M. Wt: 250.25 g/mol
InChI Key: YJLXNSIRBXGGED-UHFFFAOYSA-N
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Description

4-Benzoylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by benzoylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

4-Benzoylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition, particularly PARP inhibition.

    Medicine: Its role as a PARP inhibitor makes it a candidate for developing treatments for cancer and other diseases involving DNA repair mechanisms.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzoylphthalazin-1(2H)-one involves the inhibition of PARP enzymes. By binding to the active site of PARP, it prevents the enzyme from repairing DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This makes it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Biological Activity

4-Benzoylphthalazin-1(2H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound is characterized by its phthalazine core with a benzoyl substituent at the 4-position. Its structural formula can be represented as follows:

C14H10N2O\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits properties that enable it to interact with various biological targets, leading to its potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation. In a comparative study, several derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines, including HT-29 (colorectal cancer) and PC-3 (prostate cancer) cells.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
1HT-295.12
2PC-36.45
3MCF-77.30

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study utilizing broth microdilution methods evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Mechanistic Studies

The biological activity of this compound has been linked to its ability to interact with specific molecular targets within cells. For example, studies have shown that it can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Case Study: BRD4 Inhibition

A recent investigation focused on the inhibition of BRD4, a protein implicated in various cancers. The study synthesized multiple derivatives and assessed their inhibitory effects on BRD4 activity:

Table 3: BRD4 Inhibition by Derivatives of this compound

CompoundIC50 (µM)
DDT260.85
DDT301.20
DDT350.65

These results indicate that certain modifications to the phthalazinone structure can enhance its potency as a BRD4 inhibitor .

Properties

CAS No.

105702-06-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-benzoyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)15(19)17-16-13/h1-9H,(H,17,19)

InChI Key

YJLXNSIRBXGGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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